

Comparative Immunogenicity Assessment of LNP-Based mRNA Delivery Systems

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunogenicity of lipid nanoparticle (LNP)-based mRNA delivery systems, with a focus on contextualizing the performance of various formulations. The inherent immunogenicity of LNPs is a critical factor in the development of mRNA vaccines and therapeutics, influencing both efficacy and safety. While direct head-to-head comparative data for all formulations, including those containing the ionizable lipid **ATX-002**, is not always publicly available, this guide synthesizes existing data to offer a comparative perspective on key immunogenic parameters.

The Role of LNP Components in Immunogenicity

The immunogenicity of an LNP formulation is a complex interplay of its core components: the ionizable lipid, PEG-lipid, phospholipid, and cholesterol. Each component can contribute to the activation of the innate and adaptive immune systems. Ionizable lipids, in particular, are a major driver of the adjuvant effect of LNPs.[1]

Comparative Analysis of Immunogenicity

The following tables summarize quantitative data from various studies to facilitate a comparison between different LNP formulations. It is important to note that these studies were not always conducted head-to-head, and experimental conditions may vary.





Table 1: Comparison of In Vivo Expression and Humoral Immune Response of Different LNP Formulations



LNP Formulation (lonizable Lipid)	Payload	Animal Model	Key Findings	Reference
SM-102	mRNA	Mice	- Potent in vivo expression- High immunogenicity (antigen-specific IgG)	[2],[3]
ALC-0315	mRNA	Mice	- Potent in vivo expression- High immunogenicity (antigen-specific IgG)- Higher efficacy in humoral and cellular immune responses compared to MC3.[4]	[2],[3],[4]
Dlin-MC3-DMA (MC3)	mRNA	Mice	- Lower in vivo expression compared to SM- 102 and ALC- 0315- Lower immunogenicity compared to ALC-0315.[4]	[4]
DODMA	mRNA	Mice	- Higher in vitro antigen expression compared to SM- 102-based LNPs.	[5]
ATX (proprietary)	pDNA	Rabbits, NHPs	- Increased neutralizing	[6]



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antibody response compared to unformulated pDNA.[6]

Table 2: Comparison of Cytokine Induction by Different LNP Formulations



LNP Formulation (lonizable Lipid)	In Vitro/In Vivo	Cell Type/Anima I Model	Cytokines Measured	Key Findings	Reference
DODMA- based LNP	In vitro	Mouse Splenocytes	TNF, IFN-y, IL-6	- Significant induction of TNF, IFN-y, and IL-6, similar to SM-102 LNPs.	[5]
SM-102	In vitro	Mouse Splenocytes	TNF, IFN-y, IL-6	- Significant induction of TNF, IFN-y, and IL-6.	[5]
SM-102	In vitro	Human PBMCs	IL-1β	- Higher IL-1β secretion compared to MC3 LNPs.	[1]
мсз	In vitro	Human PBMCs	IL-1β	- Lower IL-1β secretion compared to SM-102 LNPs.	[1]
YK009-LNP	In vivo	Mice	IL-6, TNF-α, MCP-1, IL- 12p70	- Lower induction of pro-inflammatory cytokines compared to MC3-LNP.	[7]
MC3-LNP	In vivo	Mice	IL-6, TNF-α, MCP-1, IL- 12p70	- Higher induction of pro-inflammatory	[7]







cytokines compared to YK009-LNP.

Note on **ATX-002**: Direct, publicly available data comparing the immunogenicity of **ATX-002**-containing LNPs with other specific formulations in a head-to-head manner is limited. Arcturus Therapeutics, who utilize a proprietary "ATX" lipid in their formulations, have published data on the immunogenicity of their LNP platform for DNA vaccines, demonstrating a significant increase in neutralizing antibody titers compared to naked DNA.[6] However, a direct comparison with other LNPs using the same payload and analytical methods is not available in the provided search results.

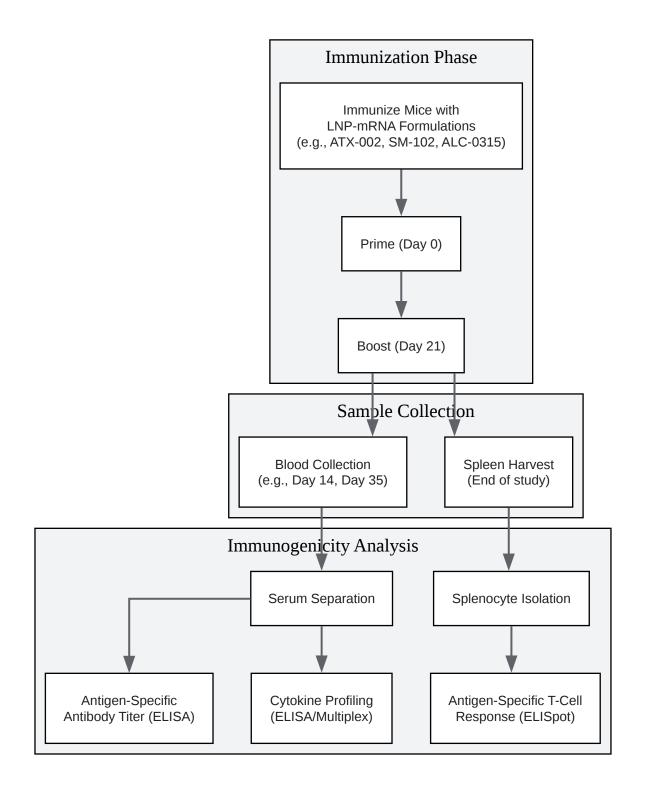
Signaling Pathways and Experimental Workflows Innate Immune Sensing of LNP-mRNA

The following diagram illustrates the key signaling pathways involved in the innate immune recognition of LNP-delivered mRNA, leading to cytokine production and the initiation of an adaptive immune response.









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